Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate

Description

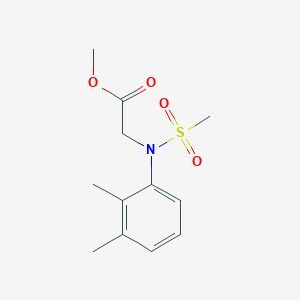

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound featuring a glycinate backbone substituted with a 2,3-dimethylphenyl group and a methylsulfonyl moiety. The compound’s structure combines sulfonamide and ester functionalities, which are common in bioactive molecules due to their stability and interaction with biological targets .

Properties

IUPAC Name |

methyl 2-(2,3-dimethyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-6-5-7-11(10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSWJOBOXYZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS Number: 592472-91-8) is a sulfonamide derivative that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.33 g/mol

- Structure : The compound features a methylsulfonyl group attached to a glycine derivative, which is further substituted with a 2,3-dimethylphenyl moiety.

This compound exhibits several biological activities primarily through the inhibition of specific enzymatic pathways:

- Rho Kinase Inhibition : The compound has been identified as a potent inhibitor of Rho kinase, an enzyme implicated in various pathological conditions such as hypertension, inflammation, and cancer. By inhibiting Rho kinase, it may help in the treatment of diseases characterized by smooth muscle contraction and excessive cell proliferation .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory responses. This is particularly relevant in conditions like asthma and cardiovascular diseases where inflammation plays a crucial role .

- Tyrosinase Inhibition : While not directly studied for this specific compound, related analogs have shown significant inhibition of mushroom tyrosinase, suggesting potential applications in dermatological treatments for pigmentation disorders .

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Cardiovascular Diseases : Its Rho kinase inhibitory action may provide benefits in managing conditions such as hypertension and heart failure by promoting vasodilation and reducing vascular resistance.

- Cancer Therapy : By inhibiting cell proliferation pathways, this compound could be explored as a potential adjunct therapy in cancer treatment.

- Neurological Disorders : The modulation of inflammatory pathways may also have implications for neurodegenerative diseases where inflammation is a contributing factor.

Research Findings

A summary of relevant studies and findings related to the biological activity of this compound is presented below:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is being investigated for its therapeutic properties, particularly in the treatment of various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

2. Mechanism of Action

Research indicates that the compound may interact with specific biological targets such as enzymes or receptors, influencing pathways involved in inflammation and pain perception. Understanding these interactions is crucial for developing effective therapeutic agents.

| Application | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Analgesic properties | May alleviate pain through modulation of pain pathways. |

| Enzyme inhibition | Potential to inhibit specific enzymes involved in disease processes. |

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several organic chemistry techniques such as nucleophilic substitution and acylation. These methods allow for the controlled formation of the compound, ensuring high purity and yield.

Case Studies

1. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with inflammatory responses. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

2. Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms underlying the therapeutic effects of this compound. This includes:

- In Vivo Studies : To confirm efficacy and safety in live models.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

- Clinical Trials : Initiating trials to evaluate therapeutic benefits in human subjects.

Comparison with Similar Compounds

Key Observations:

- Phenyl Ring Substitution : The 2,3-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl (e.g., metalaxyl) or chloro-substituted variants. These substitutions influence steric hindrance and binding affinity to target enzymes like RNA polymerase in fungi .

- Sulfonyl vs. Acetamide Groups : The methylsulfonyl group in the target compound may enhance hydrolytic stability compared to chloroacetamide derivatives (e.g., alachlor analogs), which are prone to degradation .

- Ester vs. Alanine Backbones : Unlike metalaxyl’s alanine-derived structure, the glycinate backbone in the target compound may alter solubility and systemic mobility in plants .

Notes

Limitations : The analysis relies on structural analogs due to the absence of direct data on the target compound.

Regulatory Considerations : Sulfonamide-containing agrochemicals often require rigorous residue testing, as seen with related compounds like furalaxyl .

Q & A

Q. What are the established synthetic routes for Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate?

The synthesis typically involves a multi-step sequence starting with glycine methyl ester. Key steps include:

- Acylation/alkylation : Reacting glycine methyl ester with 2,3-dimethylaniline and methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, acetonitrile) with a base like triethylamine .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Optimization via response surface methodology (RSM) can enhance yield and purity by adjusting parameters like temperature, solvent ratio, and reaction time .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons from the 2,3-dimethylphenyl group appear as distinct multiplet signals in the 6.5–7.5 ppm range .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS provides molecular weight confirmation (e.g., [M+H]⁺ at m/z 271.33) .

- X-ray Crystallography : Resolves 3D atomic arrangement; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE) : Use RSM to model interactions between variables (e.g., temperature, catalyst loading). For example, Ev 2 highlights that optimizing solvent polarity and stoichiometry increased yields by 15–20% .

- Continuous Flow Reactors : Enhance reproducibility and scalability in industrial settings by maintaining precise control over reaction parameters .

Q. What structure-activity relationships (SAR) are observed between substituent variations and biological activity?

- Substituent Effects : Comparing analogs (e.g., 4-methoxy vs. 3-chloro substitution) reveals that electron-donating groups (e.g., -OCH₃) enhance receptor binding affinity, while electron-withdrawing groups (e.g., -Cl) improve metabolic stability .

- Biological Assays : IC₅₀ values from enzyme inhibition assays (e.g., cyclooxygenase-2) show that 2,3-dimethylphenyl derivatives exhibit stronger anti-inflammatory activity than 2,4-dimethyl analogs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding poses with enzymes (e.g., sulfotransferases). For example, Ev 9 suggests the methylsulfonyl group forms hydrogen bonds with catalytic residues, explaining observed inhibitory effects .

- MD Simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales to prioritize candidates for in vitro testing .

Q. How to resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For instance, Ev 15 emphasizes using SHELXL for refining crystallographic models to resolve ambiguities in electron density maps .

- Advanced NMR Techniques : 2D-COSY and NOESY experiments clarify proton-proton correlations in crowded spectral regions .

Q. What factors influence the compound’s stability under varying storage conditions?

Q. How is purity assessed for research-grade material?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. What mechanistic insights explain its enzyme inhibition properties?

- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of target enzymes (e.g., Ki values in the µM range) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.